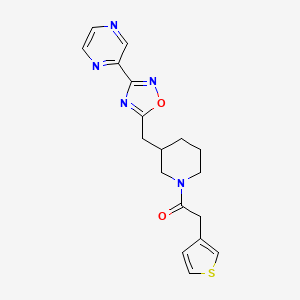

1-(3-((3-(Pirazin-2-il)-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)-2-(tiofen-3-il)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic chemical compound of interest in various scientific research fields, including medicinal chemistry and pharmacology. Its unique structure, consisting of a combination of pyrazine, oxadiazole, piperidine, and thiophene rings, lends it distinctive properties that can be utilized in multiple applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of compounds containing piperidine and oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial and fungal strains . The incorporation of the pyrazinyl and thiophene groups may enhance this activity due to their electron-withdrawing properties.

- Anticancer Potential : Compounds with oxadiazole and piperidine frameworks have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. Preliminary studies suggest that this compound may interfere with tumor growth through apoptosis induction in cancer cells .

- Neurological Disorders : The piperidine component is known for its neuroprotective effects. Compounds similar to 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter levels or provide neuroprotection against oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 1-(1-Aryl-Tetrazol Derivatives) | Inhibition of bacterial growth |

| Anticancer | Piperidine-Oxadiazole Analogues | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Piperidine Derivatives | Modulation of neurotransmitter levels |

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity using the serial dilution method. The results indicated that compounds structurally similar to our target compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring was crucial for enhancing activity due to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines showed that specific derivatives containing the pyrazinyl oxadiazole structure led to increased apoptosis rates compared to control groups. The mechanism was attributed to the activation of caspase pathways, suggesting potential for further development as anticancer agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: To synthesize 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a multi-step reaction process is typically followed:

Step 1: : Formation of the pyrazin-2-yl intermediate through a cyclization reaction.

Step 2: : Synthesis of the 1,2,4-oxadiazole ring via a dehydration reaction.

Step 3: : Alkylation of piperidine with the oxadiazole-containing intermediate.

Step 4: : Coupling of the thiophene moiety using cross-coupling reactions.

Each step involves specific reagents, catalysts, and controlled conditions such as temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, these synthetic routes are scaled up using batch or continuous flow processes. Automation and optimization techniques are employed to maintain consistency and efficiency. Key factors include reagent availability, cost, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

Oxidation: : Introducing oxygen into the compound to form oxides.

Reduction: : Removal of oxygen or addition of hydrogen.

Substitution: : Replacement of one group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Employment of reducing agents like lithium aluminum hydride.

Substitution: : Utilization of halides, acids, or bases under controlled temperature and pressure.

Major Products: Reactions yield various derivatives of the compound, such as hydroxyl, amino, or halogenated products, which may further undergo modifications for specific applications.

Mecanismo De Acción

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone interacts with specific molecular targets, such as proteins or nucleic acids, leading to alterations in cellular functions. Its mechanism involves binding to active sites, modulating enzymatic activity, or influencing signal transduction pathways.

Comparación Con Compuestos Similares

Comparison: When compared to other compounds with similar ring structures, 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of heterocycles, which imparts distinctive chemical reactivity and biological activity.

List of Similar Compounds

1-(4-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(furan-2-yl)ethanone

1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(benzofuran-3-yl)ethanone

Actividad Biológica

The compound 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a pyrazinyl moiety and an oxadiazole ring, which are known for their biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N5O2S2 with a molecular weight of approximately 433.59 g/mol. The structure includes:

- Pyrazin-2-yl group : Contributes to the compound's bioactivity.

- 1,2,4-Oxadiazol-5-yl moiety : Known for antimicrobial and anticancer properties.

- Piperidine ring : Often associated with central nervous system activity.

- Thiophen-3-yl group : Enhances lipophilicity and may improve membrane permeability.

Antimicrobial Activity

Research indicates that compounds containing pyrazinyl and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in clinical settings but is hypothesized to possess similar antimicrobial capabilities due to its structural components.

Anticancer Properties

The inhibition of Class I PI3K enzymes by compounds similar to the one under review has been documented as a mechanism for anticancer activity . These compounds may induce apoptosis in cancer cells through various pathways. The presence of the piperidine ring could enhance this effect by improving the compound's interaction with cellular targets.

Structure-Activity Relationship (SAR)

A systematic exploration of structure-activity relationships (SAR) is crucial for understanding the efficacy of this compound. Research has demonstrated that modifications to the pyrazinyl and oxadiazole rings can significantly alter biological activity. For example, variations in substituents on the oxadiazole ring have been linked to enhanced potency against specific microbial strains .

Case Studies

- Antituberculosis Activity : In a study focusing on pyrazolyl-acylsulfonamides, compounds structurally related to our target showed promising anti-tuberculosis activity with MIC values below 0.5 μM . This suggests that our compound could be evaluated for similar effects against Mycobacterium tuberculosis.

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that related compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells . This highlights the potential for developing targeted cancer therapies based on our compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O2S2 |

| Molecular Weight | 433.59 g/mol |

| Antimicrobial Activity | Potentially active |

| Anticancer Activity | Inhibits PI3K enzymes |

| Solubility | To be determined |

Propiedades

IUPAC Name |

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-17(9-14-3-7-26-12-14)23-6-1-2-13(11-23)8-16-21-18(22-25-16)15-10-19-4-5-20-15/h3-5,7,10,12-13H,1-2,6,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDCJIVXKYGFHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.